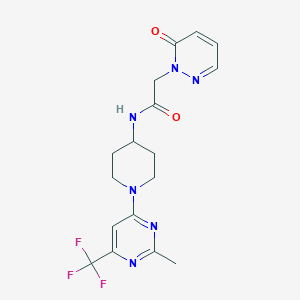

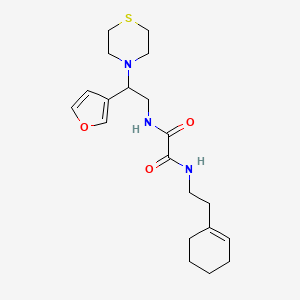

![molecular formula C18H22ClNO3 B2387450 Tert-butyl 6-chloro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 855849-90-0](/img/structure/B2387450.png)

Tert-butyl 6-chloro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) is a valuable chiral synthon, which is used for the synthesis of the cholesterol-lowering drugs atorvastatin and rosuvastatin .

Synthesis Analysis

The asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate, a chiral building block for the HMG-CoA reductase inhibitor, has been achieved using Lactobacillus kefir . An efficient whole cell biotransformation process was developed, and the effects of buffer concentration, temperature, pH, and oxygen on the asymmetric reduction were investigated .

Chemical Reactions Analysis

The alcohol dehydrogenases from Lactobacillus brevis (LbADH) and Lactobacillus kefir (LkADH) have demonstrated catalytic activity toward the asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH) to (S)-CHOH .

Scientific Research Applications

Synthetic Routes and Applications

A study delves into the synthetic routes of Vandetanib, a potent inhibitor used in cancer treatment, highlighting the role of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in its synthesis. This compound undergoes a series of chemical transformations including substitution, deprotection, and chlorination to yield Vandetanib, showcasing its commercial value in pharmaceutical manufacturing (W. Mi, 2015).

Environmental Presence and Biodegradation

Another study reviews the environmental occurrence, fate, and human exposure to synthetic phenolic antioxidants (SPAs), including tert-butylated compounds. It discusses their detection in various environmental matrices and the potential health risks associated with human exposure. The study calls for future research on the environmental behaviors of novel SPAs and their toxicity effects (Runzeng Liu & S. Mabury, 2020).

Catalytic and Synthetic Importance

Research on tert-butanesulfinamide's applications in the synthesis of N-heterocycles via sulfinimines emphasizes its pivotal role in asymmetric N-heterocycle synthesis. This methodology grants access to a wide array of structurally diverse compounds, highlighting the compound's significance in drug discovery and natural product synthesis (R. Philip et al., 2020).

Environmental Remediation

The decomposition of Methyl tert-Butyl Ether (MTBE) by adding hydrogen in a cold plasma reactor presents an innovative approach to decomposing environmental pollutants. This method demonstrates the feasibility of using radio frequency plasma for the efficient conversion and decomposition of MTBE, contributing to environmental remediation efforts (L. Hsieh et al., 2011).

properties

IUPAC Name |

tert-butyl 6-chloro-3-oxospiro[2H-indene-1,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO3/c1-17(2,3)23-16(22)20-8-6-18(7-9-20)11-15(21)13-5-4-12(19)10-14(13)18/h4-5,10H,6-9,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXWENPMUXUHHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C2C=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

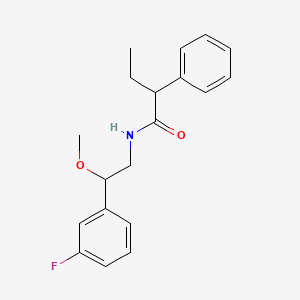

![2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B2387367.png)

![2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile](/img/structure/B2387380.png)

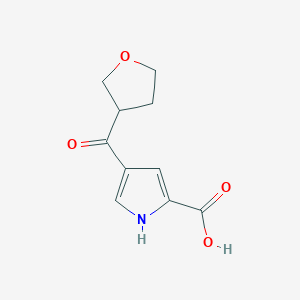

![1-{1-Azabicyclo[2.2.2]octan-3-yl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrochloride](/img/structure/B2387381.png)

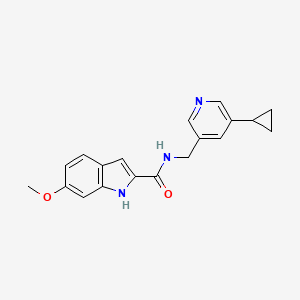

![1-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2387382.png)

![Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2387383.png)

![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2387388.png)